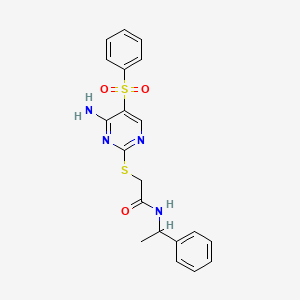
2-(3,4-ジメトキシピリジン-2-イル)酢酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate: is a chemical compound with the molecular formula C9H11NO4Li and a molecular weight of 203.12 g/mol . It is a lithium salt of 2-(3,4-dimethoxypyridin-2-yl)acetic acid, characterized by the presence of a pyridine ring substituted with two methoxy groups at the 3 and 4 positions .
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving lithium salts and their reactivity.
Biology:
- Investigated for its potential biological activity due to the presence of the pyridine ring, which is a common pharmacophore in many bioactive compounds.
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents targeting neurological pathways.
Industry:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate typically involves the reaction of 2-(3,4-dimethoxypyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-(3,4-dihydroxypyridin-2-yl)acetic acid.
Reduction: Formation of 2-(3,4-dimethoxypiperidin-2-yl)acetate.
Substitution: Formation of 2-(3,4-diaminopyridin-2-yl)acetate or 2-(3,4-dithiopyridin-2-yl)acetate.
作用機序
The mechanism of action of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate is not well-documented. it is likely to interact with molecular targets similar to other lithium salts, such as enzymes and receptors involved in neurological pathways. The presence of the pyridine ring may also allow it to interact with nucleic acids and proteins, influencing their function .
類似化合物との比較
- Lithium;2-(3,4-dihydroxypyridin-2-yl)acetate
- Lithium;2-(3,4-diaminopyridin-2-yl)acetate
- Lithium;2-(3,4-dithiopyridin-2-yl)acetate
Uniqueness:
- The presence of methoxy groups at the 3 and 4 positions of the pyridine ring distinguishes Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate from its analogs.
- These methoxy groups can influence the compound’s reactivity and biological activity, making it unique in its class .
特性
IUPAC Name |
lithium;2-(3,4-dimethoxypyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4.Li/c1-13-7-3-4-10-6(5-8(11)12)9(7)14-2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYGVSCPXAIDKJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=C(C(=NC=C1)CC(=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2573253.png)
![2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2573255.png)
![7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2573262.png)
![N-[(4-fluorophenyl)methyl]-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2573263.png)
![N-(2-carbamoylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2573264.png)
![2-ethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one](/img/structure/B2573265.png)
![N-(4-tert-butylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2573266.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)


![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2573273.png)


